molecular formula C10H14INO2S B8748475 [(4-Iodophenyl)sulfonyl](2-methylpropyl)amine

[(4-Iodophenyl)sulfonyl](2-methylpropyl)amine

Cat. No.: B8748475
M. Wt: 339.20 g/mol
InChI Key: HDXNCEZWFZUKMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-Iodophenyl)sulfonyl](2-methylpropyl)amine is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, with an iodine atom at the para position and an N-(2-methylpropyl) substituent. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Iodophenyl)sulfonyl](2-methylpropyl)amine can be achieved through several methods. One common approach involves the iodination of benzenesulfonamide derivatives. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the para position of the benzene ring.

Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs organoboron reagents and palladium catalysts to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

[(4-Iodophenyl)sulfonyl](2-methylpropyl)amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using suitable reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It participates in coupling reactions such as Suzuki–Miyaura coupling to form new carbon–carbon bonds.

Common Reagents and Conditions

    Oxidizing Agents: Used for iodination and oxidation reactions.

    Reducing Agents: Employed in reduction reactions.

    Palladium Catalysts: Utilized in coupling reactions like Suzuki–Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various substituted benzenesulfonamides with different functional groups .

Scientific Research Applications

[(4-Iodophenyl)sulfonyl](2-methylpropyl)amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and coupling reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of [(4-Iodophenyl)sulfonyl](2-methylpropyl)amine involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, affecting their function. The iodine atom and N-(2-methylpropyl) substituent may also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide, N-(2-iodo-2-phenylethyl)-4-methyl-
  • Benzenesulfonamide, N-ethyl-4-methyl-

Uniqueness

[(4-Iodophenyl)sulfonyl](2-methylpropyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the iodine atom at the para position and the N-(2-methylpropyl) substituent differentiates it from other benzenesulfonamide derivatives .

Properties

Molecular Formula

C10H14INO2S

Molecular Weight

339.20 g/mol

IUPAC Name

4-iodo-N-(2-methylpropyl)benzenesulfonamide

InChI

InChI=1S/C10H14INO2S/c1-8(2)7-12-15(13,14)10-5-3-9(11)4-6-10/h3-6,8,12H,7H2,1-2H3

InChI Key

HDXNCEZWFZUKMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (2-methylpropyl)amine (121 mg, 1.65 mmol) and triethylamine (0.35 ml, 2.47 mmol) in DCM (10 ml) was treated with 4-iodobenzenesulfonyl chloride (500 mg, 1.65 mmol) by dropwise addition over 10 minutes with stirring under argon. The reaction mixture was stirred at room temperature for 16 hr. Then the reaction mixture was washed with water (10 ml), separated the organic layer, dried with sodium sulphate. Solvent was removed by rotary evaporation to give the title compound as a white solid (517 mg, 92%).
Quantity
121 mg
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
92%

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